molecular formula C19H38 B079133 (1-Ethylundecyl)cyclohexane CAS No. 13151-88-7

(1-Ethylundecyl)cyclohexane

Cat. No.: B079133
CAS No.: 13151-88-7
M. Wt: 266.5 g/mol
InChI Key: YXWVQAFTXZTRSX-UHFFFAOYSA-N
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Description

(1-Ethylundecyl)cyclohexane is a cyclohexane derivative substituted with a branched alkyl chain (1-ethylundecyl group). This structure combines the rigid cyclohexane ring with a long hydrophobic tail, influencing its physical, chemical, and biological properties.

Properties

CAS No.

13151-88-7

Molecular Formula

C19H38

Molecular Weight

266.5 g/mol

IUPAC Name

tridecan-3-ylcyclohexane

InChI

InChI=1S/C19H38/c1-3-5-6-7-8-9-10-12-15-18(4-2)19-16-13-11-14-17-19/h18-19H,3-17H2,1-2H3

InChI Key

YXWVQAFTXZTRSX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(CC)C1CCCCC1

Canonical SMILES

CCCCCCCCCCC(CC)C1CCCCC1

Synonyms

(1-Ethylundecyl)cyclohexane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Key Structural Analogues:
  • Cyclohexane : The parent compound lacks substituents, exhibiting a chair conformation and low polarity .
  • Methylcyclohexane : A methyl group substituent increases steric bulk and slightly raises boiling points compared to cyclohexane .
  • 1-Ethoxy-1-ethylcyclohexane : Features an ethoxy and ethyl group on the cyclohexane ring, enhancing solubility in polar solvents due to ether functionality .
  • Adamantane-cyclohexane solvates : Cyclohexane adopts a twist-boat conformation when solvating adamantane derivatives, contrasting with its typical chair form .
Hypothesized Properties of (1-Ethylundecyl)cyclohexane:
  • Molecular Weight : ~296.5 g/mol (C₁₉H₃₈), significantly higher than simpler derivatives like methylcyclohexane (98.2 g/mol).
  • Phase Behavior : The long alkyl chain may reduce volatility and increase viscosity. High-pressure studies on cyclohexane suggest substituents influence phase transitions; triclinic phases emerge above 7–10 GPa . (1-Ethylundecyl)cyclohexane’s bulky side chain could delay such transitions.
Table 1: Physical Properties of Selected Cyclohexane Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Conformation
Cyclohexane C₆H₁₂ 84.16 80.7 Chair
Methylcyclohexane C₇H₁₄ 98.19 101 Chair
1-Ethoxy-1-ethylcyclohexane C₁₀H₂₀O 156.27 ~180 (estimated) Chair (ether substituent)
(1-Ethylundecyl)cyclohexane C₁₉H₃₈ 296.5 (calculated) >250 (estimated) Chair (alkyl chain)

Chemical Reactivity and Catalytic Behavior

  • Oxidation Pathways: Cyclohexane derivatives undergo oxidation to form cyclohexanol and cyclohexanone. Fe(III) catalysts yield up to 15% product under microwave irradiation, with selectivity influenced by substituents . The long alkyl chain in (1-Ethylundecyl)cyclohexane may hinder radical-mediated oxidation due to steric effects.
  • Acid Sensitivity: Methylated oxidovanadium(IV) compounds show enhanced catalytic activity in cyclohexane oxidation with HCl, but non-methylated analogues are inhibited . The ethylundecyl group’s electron-donating effects could similarly modulate acid sensitivity.
Table 2: Catalytic Oxidation Yields of Cyclohexane Derivatives
Catalyst System Reaction Conditions Product Yield (%) Selectivity (Cyclohexanol)
Fe(III) Complex 1 Microwave, 50°C, 3 h 14–15 95%
Fe(III) Complex 2 Microwave, 50°C, 3 h 10.4 85%
V(IV) + HCl Conventional heating Increased N/A

Spectroscopic and Analytical Trends

  • Mass Spectrometry : Cyclohexane derivatives with ketone substituents show a neutral loss of 57 Da, while PCP-like compounds lose 42/43 Da . (1-Ethylundecyl)cyclohexane’s alkyl chain may produce characteristic fragmentation patterns (e.g., losses of 85 Da from ring cleavage).
  • NMR Signatures : Substituents like ethyl or methoxy groups cause distinct shifts in ¹H and ¹³C NMR spectra. For example, methoxy-to-hydroxy substitution in perochalasins alters C-20 chemical shifts .

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